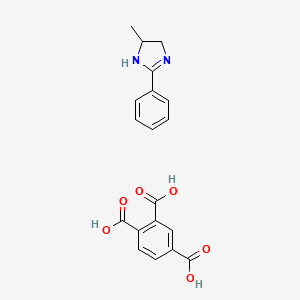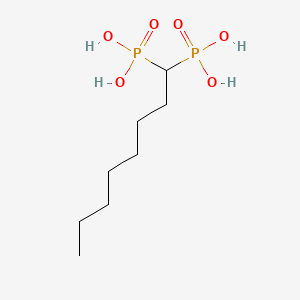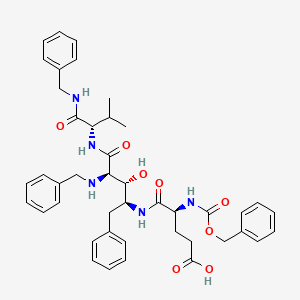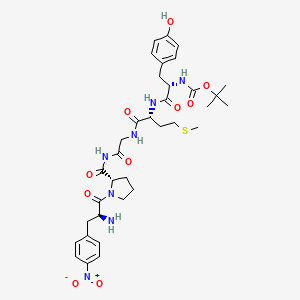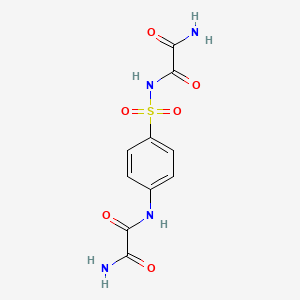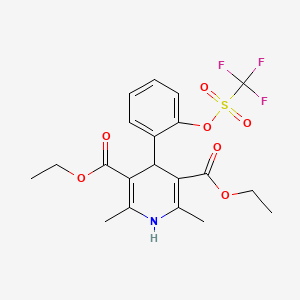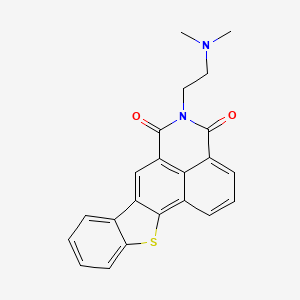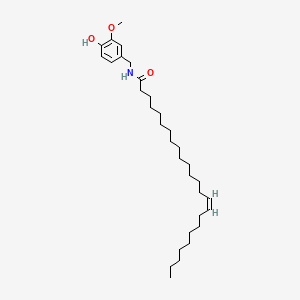
15-Tetracosenamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-, (Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
15-Tetracosenamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-, (Z)- is a complex organic compound with the molecular formula C₃₂H₅₅NO₃ and a molecular weight of 501.794 . This compound is characterized by its unique structure, which includes a long aliphatic chain and a phenolic group, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 15-Tetracosenamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-, (Z)- typically involves the reaction of a long-chain fatty acid with a phenolic amine. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired (Z)-configuration is achieved .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of advanced purification techniques like chromatography is also common to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
15-Tetracosenamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-, (Z)- can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenolic hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
15-Tetracosenamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-, (Z)- has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying long-chain amides and their reactivity.
Biology: Investigated for its potential role in cell signaling and membrane interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 15-Tetracosenamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-, (Z)- involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the long aliphatic chain can interact with lipid membranes, affecting their fluidity and function .
Comparison with Similar Compounds
Similar Compounds
6-Nonenamide, N-[(3,4-dimethoxyphenyl)methyl]-8-methyl-, (6E)-: Another long-chain amide with similar structural features but different functional groups.
Other Phenolic Amides: Compounds with phenolic groups and varying aliphatic chains.
Uniqueness
What sets 15-Tetracosenamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-, (Z)- apart is its specific (Z)-configuration and the presence of both a long aliphatic chain and a phenolic group. This unique combination allows for diverse chemical reactivity and biological interactions .
Properties
CAS No. |
150988-91-3 |
|---|---|
Molecular Formula |
C32H55NO3 |
Molecular Weight |
501.8 g/mol |
IUPAC Name |
(Z)-N-[(4-hydroxy-3-methoxyphenyl)methyl]tetracos-15-enamide |
InChI |
InChI=1S/C32H55NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-32(35)33-28-29-25-26-30(34)31(27-29)36-2/h10-11,25-27,34H,3-9,12-24,28H2,1-2H3,(H,33,35)/b11-10- |
InChI Key |
LORDEZLOSSKDCA-KHPPLWFESA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



